molecular formula C12H13N3OS B14909876 2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one

2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one

Cat. No.: B14909876
M. Wt: 247.32 g/mol
InChI Key: IWRDKGMOROSCON-UHFFFAOYSA-N
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Description

2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one typically involves the reaction of 5-methyl-1,2,4-triazole-3-thiol with 1-phenylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Methyl-4-(4-methylphenyl)-4h-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
  • 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
  • Morpholine 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Uniqueness

2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one is unique due to its specific substitution pattern on the triazole ring and the presence of a phenylpropanone moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylpropan-1-one

InChI

InChI=1S/C12H13N3OS/c1-8(17-12-13-9(2)14-15-12)11(16)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,15)

InChI Key

IWRDKGMOROSCON-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SC(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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